Benzaldehyde, 4,4'-(1,2-ethenediyl)bis-

説明

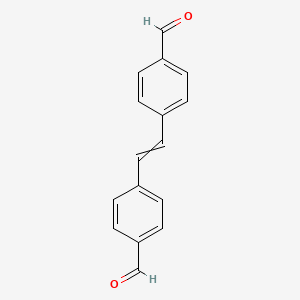

Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- is a useful research compound. Its molecular formula is C16H12O2 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- (CAS No. 4720-99-4) is a chemical compound with significant biological implications. Its structure consists of two benzaldehyde moieties linked by an ethenediyl group, which influences its reactivity and biological interactions. This article explores the biological activities associated with this compound, including its antimicrobial properties, potential as a pharmaceutical agent, and its role in various biochemical pathways.

- Molecular Formula : C16H12O2

- Molecular Weight : 236.26 g/mol

- Structural Characteristics : Contains multiple aromatic bonds and functional groups that contribute to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that benzaldehyde and its derivatives exhibit varying degrees of antimicrobial properties. A notable study evaluated the antibacterial effects of benzaldehyde against several strains of Staphylococcus aureus and other bacteria:

- Minimum Inhibitory Concentration (MIC) : Benzaldehyde showed no significant antibacterial activity against Staphylococcus aureus, but it did reduce the MIC of norfloxacin in combination treatments from 287 μg/mL to 256 μg/mL, indicating a potential modulatory effect on antibiotic efficacy .

- Toxicity Assessment : In toxicity assays using Drosophila melanogaster, benzaldehyde exhibited an LC50 of 1.60 mg/mL, suggesting moderate toxicity levels .

| Bacterial Strain | MIC (μg/mL) | Effect of Benzaldehyde |

|---|---|---|

| Staphylococcus aureus | 287 | Decreased to 256 with norfloxacin |

| Bacillus anthracis | 850 | Active at 8.0 mM |

| Pantoea conspicua | 1060 | Active at 10.0 mM |

Enzyme Inhibition

Benzaldehyde derivatives have been investigated for their ability to inhibit aldehyde dehydrogenases (ALDHs), which are overexpressed in various tumors:

- Inhibition Studies : Compounds similar to benzaldehyde have shown promise as pan-inhibitors of ALDH isoforms, which are potential targets for cancer therapy . The structural similarity allows for the exploration of benzaldehyde as a scaffold for developing selective inhibitors.

Study on Antimicrobial Modulation

A study focused on the interaction between benzaldehyde and antibiotics revealed that while it did not function as an efflux pump inhibitor, it enhanced the activity of certain antibiotics against resistant bacterial strains. This suggests that benzaldehyde may alter bacterial membrane permeability, thereby increasing the effectiveness of co-administered antibiotics .

Structural Modeling Research

Benzaldehyde derivatives have been utilized in structural modeling to mimic enzyme active sites. This approach aids in understanding enzymatic mechanisms and designing synthetic catalysts. Such studies underscore the compound's versatility in biochemical applications.

化学反応の分析

Sonogashira Coupling

The alkyne-linked derivative 4,4'-(ethyne-1,2-diyl)dibenzaldehyde is synthesized via a Sonogashira cross-coupling reaction :

-

Reactants : 4-Bromobenzaldehyde and trimethylsilylacetylene.

-

Conditions : Palladium/copper catalysis, inert atmosphere.

-

Product : Intermediate 4-((trimethylsilyl)ethynyl)benzaldehyde, followed by deprotection to yield the terminal alkyne .

This compound can further undergo a second Sonogashira coupling with another aryl halide to form extended π-conjugated systems .

Table 1: Key Reaction Parameters for Sonogashira Coupling

| Parameter | Details | Source |

|---|---|---|

| Catalyst | Pd(PPh₃)₄/CuI | |

| Solvent | Tetrahydrofuran (THF) or dimethylformamide (DMF) | |

| Temperature | 60–80°C under nitrogen | |

| Yield | ~75–85% after deprotection |

Formation of Covalent Organic Frameworks (COFs)

The aldehyde groups in 4,4'-(ethyne-1,2-diyl)dibenzaldehyde enable condensation reactions with amines to form imine-linked COFs :

-

Reactants : Ethylenetetraaniline or tris(4-aminophenyl)amine.

-

Conditions : Solvothermal synthesis (e.g., mesitylene/dioxane at 120°C).

-

Applications :

Photocatalytic H₂O₂ Production

COFs derived from this dialdehyde exhibit photocatalytic activity under visible light due to their conjugated structure and charge separation efficiency .

Stability and Reactivity Insights

-

Thermal Stability : The alkyne-linked dialdehyde is stable up to 250°C, making it suitable for high-temperature applications .

-

Photostability : Biradical intermediates derived from similar ethanediyl-linked compounds (e.g., 4,4'-(1,2-ethanediyl)bisbenzyl) remain stable under UV irradiation, with no degradation to p-xylylene .

Comparative Analysis of Analogues

| Property | 4,4'-(Ethyne-1,2-diyl)dibenzaldehyde | 4,4'-(Ethane-1,2-diyl)dibenzaldehyde |

|---|---|---|

| Bridge Type | Alkyne (C≡C) | Single bond (C–C) |

| Conjugation | Extended π-system | Limited conjugation |

| Applications | COFs, photocatalysis, fluorescent dyes | Limited reports; potential for polymers |

| Key Reaction | Sonogashira coupling | Hydrogenation or radical coupling |

特性

IUPAC Name |

4-[2-(4-formylphenyl)ethenyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJMNHLAZAVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40346974 | |

| Record name | Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4720-99-4 | |

| Record name | Benzaldehyde, 4,4'-(1,2-ethenediyl)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40346974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。